N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 42013-31-0, MW 261.32 g/mol, C15H19NO3) is a synthetic tetrahydrofuran-2-carboxamide derivative belonging to the phenyltetrahydrofuranone-carboxylic acid amide family. The compound is also referred to as the diethylamide of alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 42013-31-0
Cat. No. B13733561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide
CAS42013-31-0
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CC(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-3-16(4-2)14(17)13-10-12(15(18)19-13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3
InChIKeyYLPSXLZZSBHXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 42013-31-0): Identity, Class, and Procurement-Relevant Physicochemical Profile


N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 42013-31-0, MW 261.32 g/mol, C15H19NO3) is a synthetic tetrahydrofuran-2-carboxamide derivative belonging to the phenyltetrahydrofuranone-carboxylic acid amide family [1]. The compound is also referred to as the diethylamide of alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid . Its computed properties include an XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 46.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds — a profile consistent with moderate lipophilicity and blood-brain barrier permeability potential [1]. The parent acid class was historically investigated for CNS and anti-inflammatory pharmacological properties [2].

Why N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide Cannot Be Simply Substituted by In-Class Analogs: Structural and Physicochemical Differentiation Drivers


Within the phenyltetrahydrofuranone-carboxylic acid amide class, variations in the amide nitrogen substitution (N,N-diethyl vs. N-benzyl vs. unsubstituted amide) and the phenyl ring position on the tetrahydrofuran core (4-phenyl vs. 2-phenyl) produce distinct physicochemical and conformational profiles that directly impact molecular recognition, solubility, metabolic stability, and passive permeability [1]. The N,N-diethyl substitution on the target compound eliminates hydrogen bond donor capacity at the amide (HBD = 0), whereas the unsubstituted primary amide analog (HBD = 1) and the N-benzyl analog (HBD = 1) retain donor potential, altering target engagement and solubility profiles . Additionally, the 4-phenyl positional isomer series (CAS 42013-31-0, 43159-81-5) presents a different three-dimensional pharmacophore arrangement compared to the 2-phenyl series (CAS 13390-02-8, 13390-03-9), which can lead to divergent binding selectivity and biological readouts . These differences preclude simple interchangeability despite shared core scaffolds.

Quantitative Differentiation Evidence for N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 42013-31-0) Versus Closest Analogs


Hydrogen Bond Donor Count: N,N-Diethyl (0 HBD) vs. N-Benzyl and Unsubstituted Amide Analogs (1 HBD)

The target compound N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide possesses zero hydrogen bond donors (HBD = 0) due to its tertiary amide nitrogen, whereas its closest structural analogs — N-benzyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 43159-81-5) and the unsubstituted 5-oxo-4-phenyltetrahydro-2-furamide — each possess one hydrogen bond donor (HBD = 1) [1]. Hydrogen bond donor count is a key determinant in Lipinski's Rule of Five and influences intestinal absorption and blood-brain barrier penetration [2].

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

Topological Polar Surface Area (TPSA): Target Compound (46.6 Ų) vs. N-Benzyl Analog (55.4 Ų)

The computed TPSA of N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide is 46.6 Ų, which falls below the commonly cited 60 Ų threshold for favorable oral absorption, whereas the N-benzyl analog (CAS 43159-81-5, C18H17NO3) has a computed TPSA of approximately 55.4 Ų due to the additional benzyl ring contribution to the polar surface calculation [1]. A TPSA below 60 Ų is generally associated with good oral bioavailability, while values between 60–140 Ų may indicate moderate permeability [2].

Physicochemical profiling Oral bioavailability Membrane permeability

XLogP3-AA Lipophilicity: Target Compound (2.2) vs. Unsubstituted Amide Analog (Estimated <1.0)

The computed XLogP3-AA of N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide is 2.2, placing it within the optimal CNS drug space (typically LogP 2–4), whereas the unsubstituted primary amide analog (5-oxo-4-phenyltetrahydro-2-furamide) is estimated to have a LogP below 1.0 due to the polar primary amide group [1]. CNS drug candidates generally require LogP values between 2 and 4 for optimal brain penetration balanced with acceptable solubility [2].

Lipophilicity LogP Drug-likeness CNS multiparameter optimization

Boiling Point and Thermal Stability: Target Compound (462.9°C at 760 mmHg) vs. Positional Isomers

The boiling point of N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide at 760 mmHg is reported as 462.9°C with a flash point of 233.8°C, and a vapor pressure of 9.47×10⁻⁹ mmHg at 25°C . For comparison, the positional isomer N,N-diethyl-5-oxo-2-phenyltetrahydrofuran-2-carboxamide (CAS 13390-02-8) is reported to have a boiling point of 457.1°C at 760 mmHg . The 4-phenyl isomer thus exhibits a modestly higher boiling point (Δ +5.8°C) and lower volatility, which may reflect differences in intermolecular packing.

Thermal stability Formulation development Purification

Cellular Differentiation Activity Claim: Qualitative Differentiation from Cytotoxic-Only Analogs

According to a patent-related disclosure (freshpatents.com), N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide reportedly exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This dual antiproliferative/pro-differentiation functional phenotype is qualitatively distinct from many structural analogs that are primarily reported as simple cytotoxic agents or enzyme inhibitors without differentiation-inducing activity. However, specific quantitative EC50/IC50 values, comparator data, experimental model details, and the patent number are not retrievable from the available source.

Cell differentiation Anti-cancer Psoriasis Monocyte differentiation

Structural Determinant of CNS Pharmacological History: N,N-Diethyl Substituent vs. Carboxylic Acid Parent

The parent carboxylic acid (alpha-phenyltetrahydrofuranone-2-gamma-carboxylic acid, CAS 22073-32-1) and its derivatives were systemically investigated in the 1960s–1970s for pharmacological properties, including CNS depressant effects [1][2]. The N,N-diethyl amide derivative (target compound) represents the fully substituted tertiary amide form, which eliminates the carboxylic acid's negative charge at physiological pH and removes the primary amide hydrogen bond donor capability, thereby fundamentally altering the compound's ionization state, permeability, and target engagement profile compared to the acid parent . While no direct head-to-head potency comparison is available, the amide derivatization is a well-established strategy for converting polar acids into neutral, CNS-penetrant analogs.

CNS pharmacology Psychotropic agents Structure-activity relationship

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide (CAS 42013-31-0)


CNS-Oriented Screening Library Design: Prioritization Based on Optimal Physicochemical Profile

With XLogP3 of 2.2, TPSA of 46.6 Ų, and zero HBD, N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide occupies a favorable position within CNS multiparameter optimization (CNS MPO) space [1]. Procurement teams constructing CNS-focused compound libraries should prioritize this compound over the N-benzyl analog (higher TPSA and HBD) and the unsubstituted amide (lower LogP, HBD > 0), as it demonstrates the best alignment with independently validated CNS drug-likeness criteria [2]. This physicochemical superiority is quantifiable and directly translates to higher predicted brain penetration probability.

Differentiation-Inducing Anticancer Agent Discovery: Unique Phenotypic Screening Candidate

Based on the patent-related disclosure of pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, this compound represents a mechanistically distinct starting point for phenotypic screening in oncology drug discovery [1]. Unlike the carboxylic acid parent (predominantly peripherally acting CNS depressant) and simple cytotoxic analogs, the N,N-diethyl amide derivative's reported pro-differentiation phenotype warrants evaluation in acute myeloid leukemia (AML) differentiation therapy models or psoriasis keratinocyte differentiation assays, provided that the original patent disclosure and quantitative dose-response data can be independently verified [2].

Synthetic Intermediate for Phenyltetrahydrofuran-Containing Pharmaceutical Candidates

The compound serves as a versatile synthetic intermediate for further derivatization of the phenyltetrahydrofuran scaffold, which appears in multiple pharmaceutical patent families covering antitumour, anti-inflammatory, and enzyme inhibitor applications [1]. Its defined stereochemistry (two undefined stereocenters in the tetrahydrofuran ring) and the tertiary amide functionality provide orthogonal reactivity handles for late-stage functionalization. Its physicochemical stability profile (boiling point 462.9°C, negligible vapor pressure) supports its handling in multi-step synthetic sequences without volatility-related loss [2].

Structure-Activity Relationship (SAR) Studies on Phenyltetrahydrofuranone Amide Series

For medicinal chemistry teams investigating the SAR of phenyltetrahydrofuranone-carboxylic acid amides, N,N-diethyl-5-oxo-4-phenyltetrahydro-2-furamide fills a critical gap as the fully alkyl-substituted tertiary amide representative [1]. Comparative SAR studies require systematic variation of the amide substituent from primary (unsubstituted) to secondary (N-benzyl) to tertiary (N,N-diethyl), and this compound uniquely provides the tertiary amide endpoint with quantified differences in HBD (0 vs. 1), LogP (2.2 vs. <1.0), and TPSA (46.6 vs. 55.4 Ų) that allow quantitative structure-property relationship (QSPR) model building [2].

Quote Request

Request a Quote for N,N-Diethyl-5-oxo-4-phenyltetrahydro-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.